molecular formula C12H20N4O4S B2399356 4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine CAS No. 1021115-98-9

4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Cat. No.: B2399356
CAS No.: 1021115-98-9
M. Wt: 316.38
InChI Key: GGQFJTWNWUCYTC-UHFFFAOYSA-N
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Description

4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a heterocyclic compound that features a piperazine ring substituted with an ethylsulfonyl group and a pyrimidine ring substituted with two methoxy groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anticancer activity and inhibit acetylcholinesterase . These targets play crucial roles in cell proliferation and neurotransmission, respectively.

Mode of Action

For instance, some compounds inhibit the function of enzymes like acetylcholinesterase , which can lead to an increase in the concentration of neurotransmitters in the synaptic cleft, affecting neuronal signaling.

Biochemical Pathways

Compounds with similar structures have been found to impact pathways related to cell growth and proliferation , as well as neurotransmission . The downstream effects of these interactions can include altered cell growth and changes in neuronal signaling.

Pharmacokinetics

Similar compounds have been shown to accumulate in cells , suggesting that they may be well-absorbed and distributed within the body

Result of Action

Similar compounds have been found to exhibit anticancer activity and inhibit acetylcholinesterase . These effects could potentially lead to slowed cell growth and altered neuronal signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazines or pyrimidines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the ethylsulfonyl group may influence its solubility, stability, and interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-(4-ethylsulfonylpiperazin-1-yl)-2,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4S/c1-4-21(17,18)16-7-5-15(6-8-16)10-9-11(19-2)14-12(13-10)20-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQFJTWNWUCYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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